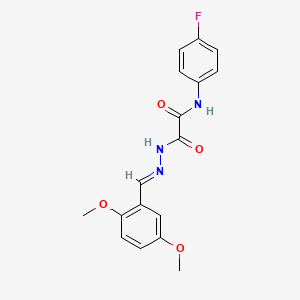![molecular formula C16H15N3OS B11567037 1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11567037.png)
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, dimethyl, and thienylmethylene groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-thienylmethylene aldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The reaction proceeds smoothly under mild conditions, favoring the retention of labile ester groups and resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar pyrazolone derivatives suggests that the process can be adapted for larger-scale production. The use of common solvents like methanol and ethanol, along with mild reaction conditions, makes the synthesis amenable to industrial applications.
化学反应分析
Types of Reactions
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienylmethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
作用机制
The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form metal complexes, which may enhance its biological activity. The presence of the thienylmethylene group allows for interactions with specific enzymes and receptors, potentially leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,5-Dimethyl-2-phenyl-4-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methylene]amino]-1,2-dihydro-3H-pyrazol-3-one: A similar compound with antimicrobial activity.
1,5-Dimethyl-2-phenyl-4-[(2-oxo-1,2-diphenyl-ethylidene)amino]-1,2-dihydro-3H-pyrazol-3-one: Known for its ligand characteristics and biological activity.
Uniqueness
The uniqueness of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one lies in its thienylmethylene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
1,5-dimethyl-2-phenyl-4-(thiophen-2-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C16H15N3OS/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChI 键 |
YHYGZKJGFQLXKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11566956.png)
![methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11566964.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11566972.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11566997.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11567011.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11567033.png)
